2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid

Descripción general

Descripción

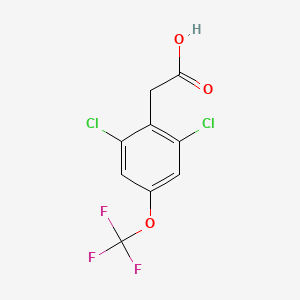

2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H5Cl2F3O3 and its molecular weight is 289.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

Actividad Biológica

2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid (CAS No. 886503-16-8) is a synthetic compound notable for its unique chemical structure, which includes two chlorine atoms and a trifluoromethoxy group. This compound has garnered interest in various fields, particularly for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

The molecular formula of this compound is C9H5Cl2F3O2. Its structure is characterized by:

- Chlorine Atoms : Enhancing reactivity and biological activity.

- Trifluoromethoxy Group : Known for increasing lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that phenylacetic acid derivatives can inhibit the growth of certain bacteria and fungi. The presence of halogen substituents can enhance this activity by disrupting microbial cell membranes or inhibiting metabolic pathways .

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells by interfering with DNA replication and inducing apoptosis .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, several hypotheses include:

- Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to increased permeability and eventual cell death .

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular respiration and energy production in target organisms.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, preventing replication and transcription processes in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances the biological potency of phenylacetic acid derivatives. For instance:

| Compound | EC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Phenylacetic Acid | 0.8038 | Antibacterial against Agrobacterium tumefaciens |

| SLU-2633 (related compound) | 0.17 | Antiparasitic against Cryptosporidium |

Case Studies

- Antibacterial Activity : A study demonstrated that phenylacetic acid derivatives exhibited significant antibacterial activity against Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL. This suggests potential applications in agricultural biocontrol .

- Cytotoxicity in Cancer Cells : Research on platinum(II) complexes highlighted that related compounds could induce cytotoxicity in human cancer cells by disrupting cellular functions and promoting apoptosis .

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid (commonly referred to as “trifluoromethoxy phenylacetic acid”) is a compound that has garnered attention due to its diverse applications in scientific research, particularly in the fields of pharmacology, agrochemicals, and materials science. This article will explore its applications, supported by comprehensive data tables and case studies from verified sources.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects. Research indicates that it exhibits anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro. The results suggested that it could be developed as a non-steroidal anti-inflammatory drug (NSAID) alternative.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Inhibited IL-6 and TNF-alpha production in macrophages. |

Agrochemical Applications

The compound has also been explored for its herbicidal properties. It acts as a selective herbicide targeting specific weeds while sparing desirable crops.

Case Study: Herbicidal Activity

Research conducted by the Weed Science Society found that this compound effectively controlled certain broadleaf weeds without harming cereal crops.

| Study | Findings |

|---|---|

| Weed Science Society | Effective against broadleaf weeds; safe for wheat and barley. |

Material Science Applications

In material science, this compound is utilized as a precursor for synthesizing fluorinated polymers, which exhibit enhanced thermal and chemical stability.

Case Study: Polymer Synthesis

A study detailed in Macromolecules highlighted the use of this compound in creating fluorinated polyesters with superior properties compared to traditional polymers.

| Study | Findings |

|---|---|

| Macromolecules | Developed fluorinated polyesters with improved thermal stability. |

Summary of Applications

The following table summarizes the various applications of this compound:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Anti-inflammatory drug development | Inhibits pro-inflammatory cytokines |

| Agrochemicals | Selective herbicide | Controls broadleaf weeds; safe for cereals |

| Material Science | Precursor for fluorinated polymers | Enhances thermal and chemical stability |

Propiedades

IUPAC Name |

2-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O3/c10-6-1-4(17-9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDNDXLEZXNBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592350 | |

| Record name | [2,6-Dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-16-8 | |

| Record name | [2,6-Dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.